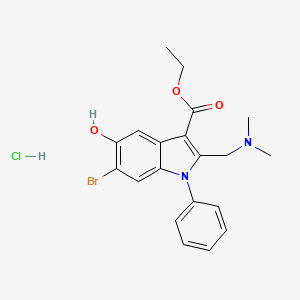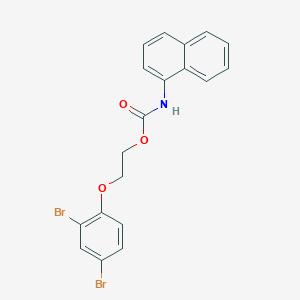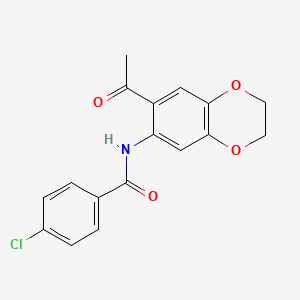![molecular formula C22H24O3 B4937129 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone CAS No. 5520-88-7](/img/structure/B4937129.png)
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
Overview
Description
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone is an organic compound with the molecular formula C22H24O3 It is a ketone derivative that features a cyclohexanone ring substituted with a 1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone typically involves the reaction of cyclohexanone with 4-methoxybenzaldehyde and benzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclohexanone
- 2-[1-(3-nitrophenyl)-3-oxo-3-phenylpropyl]cyclohexanone
- 2-[1-(3-bromophenyl)-3-oxo-3-phenylpropyl]cyclohexanone
Uniqueness
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone is unique due to the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O3/c1-25-18-13-11-16(12-14-18)20(19-9-5-6-10-21(19)23)15-22(24)17-7-3-2-4-8-17/h2-4,7-8,11-14,19-20H,5-6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIBQAOOXEWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386334 | |
| Record name | 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-88-7 | |
| Record name | 2-[1-(4-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4937075.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4937081.png)
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]butanamide](/img/structure/B4937085.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)

![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)
![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![3-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4937125.png)
![8-(5-Bromothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)

![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)
